molecular formula C11H14INO B8301861 N-Ethyl-2-(4-iodo-phenyl)-propionamide

N-Ethyl-2-(4-iodo-phenyl)-propionamide

Cat. No.: B8301861
M. Wt: 303.14 g/mol
InChI Key: JSTLTFLSMODSCG-UHFFFAOYSA-N
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Description

N-Ethyl-2-(4-iodo-phenyl)-propionamide is a halogenated aromatic amide characterized by a propionamide backbone substituted with an ethyl group and a 4-iodophenyl moiety. The iodine atom at the para position of the phenyl ring introduces steric bulk and polarizability, which may influence electronic properties, solubility, and biological interactions .

Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

N-ethyl-2-(4-iodophenyl)propanamide

InChI

InChI=1S/C11H14INO/c1-3-13-11(14)8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

JSTLTFLSMODSCG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)C1=CC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Phenyl Amides

Compound Halogen Molecular Weight Key Property/Activity Reference
N-(4-Iodophenyl)maleimide I 315.1 g/mol IC₅₀ = 4.34 μM (MGL inhibition)
N-(4-Fluorophenyl)maleimide F 233.2 g/mol IC₅₀ = 5.18 μM (MGL inhibition)
3-Bromo-N-(4-iodophenyl)propionamide Br/I 382.9 g/mol Cyclization to azetidinones

N-Substituted Propionamide Derivatives

The ethyl group in N-Ethyl-2-(4-iodo-phenyl)-propionamide differentiates it from other N-alkyl or N-aryl propionamides:

  • D-(-)-N,N-Diethyl-2-(α-naphthoxy)propionamide (purity >95%) is an agrochemical with a bulky naphthoxy group, highlighting how substituents on the propionamide chain dictate application .

Table 2: Structural and Functional Variations in Propionamides

Compound Substituent Application Reference
This compound 4-Iodophenyl, ethyl Hypothetical pharmaceutical -
D-(-)-N,N-Diethyl-2-(α-naphthoxy)propionamide α-Naphthoxy, diethyl Agrochemical
N-(4-Ethynylphenyl)-2-propenamide Ethynylphenyl, propenamide Synthetic intermediate

Vibrational and Thermodynamic Properties

Propionamide derivatives exhibit distinct vibrational modes and thermodynamic behaviors. For example:

  • Propionamide’s ν₃₀ and ν₂₉ vibrational modes (skeletal torsions) were analyzed using rotational constants (A, B, C) and partition functions (Q = QᵣQᵥ), providing benchmarks for comparing halogenated analogs .
  • The iodine atom in this compound likely alters vibrational frequencies due to its mass and polarizability, affecting spectroscopic signatures .

Research Implications and Limitations

While halogen size (e.g., I vs. The ethyl group in this compound could also modulate solubility and metabolic stability compared to bulkier N-substituents like naphthoxy . Further studies are needed to quantify these effects experimentally.

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